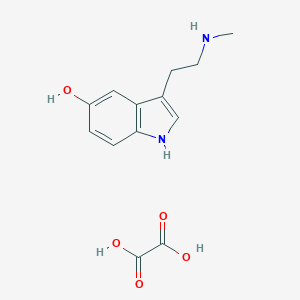

3-(2-Methylaminoethyl)indol-5-ol oxalate

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of N-omega-Methyl-5-hydroxytryptamine oxalate salt involves the reaction of 5-hydroxytryptamine with methylamine under controlled conditions . The reaction typically takes place in an organic solvent such as diethyl ether . The product is then purified through crystallization and converted to its oxalate salt form by reacting with oxalic acid . Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities .

Analyse Chemischer Reaktionen

N-ω-Methyl-5-Hydroxytryptamin-Oxalatsalz durchläuft verschiedene chemische Reaktionen, darunter:

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen die Methylaminogruppe durch andere Nukleophile ersetzt wird.

Zu den gebräuchlichen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören organische Lösungsmittel, kontrollierte Temperaturen und spezifische Katalysatoren . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von der Art der Reaktion und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

N-ω-Methyl-5-Hydroxytryptamin-Oxalatsalz wird in der wissenschaftlichen Forschung aufgrund seiner Rolle als Serotoninrezeptor-Ligand häufig verwendet . Zu seinen Anwendungen gehören:

Chemie: Wird als Reaktant bei der Herstellung von Serotoninrezeptor-Agonisten verwendet.

Biologie: Wird in Studien eingesetzt, die Serotoninrezeptoren und ihre physiologischen Rollen untersuchen.

Industrie: Wird bei der Entwicklung von Pharmazeutika eingesetzt, die auf Serotoninrezeptoren abzielen.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung, indem sie an Serotoninrezeptoren im Gehirn bindet . Sie wirkt als Ligand, moduliert die Aktivität dieser Rezeptoren und beeinflusst verschiedene physiologische Prozesse . Zu den molekularen Zielstrukturen gehören Serotoninrezeptoren wie HTR1A, HTR1B und HTR2A . Die an seinem Wirkmechanismus beteiligten Wege stehen im Zusammenhang mit der Serotonin-Signalübertragung und der Neurotransmission .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential:

3-(2-Methylaminoethyl)indol-5-ol oxalate is primarily studied for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets relevant to various diseases, particularly in neuropharmacology. Research indicates that indole derivatives often exhibit significant activity against neurological disorders, making this compound a candidate for further investigation in drug development.

Case Studies:

- Antidepressant Activity: In studies involving animal models, compounds similar to this compound have shown promise as antidepressants by modulating serotonin pathways. This suggests potential applications in treating depression and anxiety disorders.

- Neuroprotective Effects: Research has indicated that indole derivatives can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Biological Research

Mechanism of Action:

The mechanism of action of this compound involves its interaction with neurotransmitter systems. Preliminary studies suggest it may act as a serotonin receptor modulator, influencing mood and cognitive functions.

Applications in Cellular Studies:

- Cell Viability Assays: The compound can be used to assess cell viability in various cancer cell lines, providing insights into its potential anti-cancer properties.

- Signal Transduction Pathways: Investigating how this compound affects signal transduction pathways can reveal its role in cell proliferation and apoptosis.

Chemical Synthesis and Development

Synthetic Routes:

The synthesis of this compound can be achieved through various chemical reactions involving indole derivatives and amines. Understanding these synthetic pathways is crucial for developing more complex analogs with enhanced biological activity.

| Synthesis Method | Description |

|---|---|

| Condensation Reactions | Involves the reaction between indole and amines under acidic conditions to form the desired oxalate derivative. |

| Oxidative Methods | Utilizing oxidizing agents to modify the indole structure may enhance its pharmacological properties. |

Industrial Applications

Material Science:

Beyond medicinal applications, this compound may find use in the development of new materials due to its unique chemical properties. Its derivatives could serve as precursors for polymers or other functional materials.

Wirkmechanismus

The compound exerts its effects by binding to serotonin receptors in the brain . It acts as a ligand, modulating the activity of these receptors and influencing various physiological processes . The molecular targets include serotonin receptors such as HTR1A, HTR1B, and HTR2A . The pathways involved in its mechanism of action are related to serotonin signaling and neurotransmission .

Vergleich Mit ähnlichen Verbindungen

N-ω-Methyl-5-Hydroxytryptamin-Oxalatsalz ähnelt anderen Serotonin-Derivaten wie:

Serotoninhydrochlorid: Ein weiterer Serotoninrezeptor-Ligand mit ähnlichen Anwendungen.

5-Methoxytryptamin: Eine Verbindung mit ähnlicher chemischer Struktur, aber unterschiedlichen funktionellen Gruppen.

N-Acetyl-5-Hydroxytryptamin: Ein Derivat mit Acetylierung an der Aminogruppe.

Die Einzigartigkeit von N-ω-Methyl-5-Hydroxytryptamin-Oxalatsalz liegt in seinem spezifischen Methylierungsmuster, das seine Bindungsaffinität und Aktivität an Serotoninrezeptoren beeinflusst .

Biologische Aktivität

3-(2-Methylaminoethyl)indol-5-ol oxalate, commonly referred to as N-Methyl Serotonin Oxalate, is a compound with significant potential in pharmacology, particularly due to its structural similarities to serotonin (5-HT). This article explores the biological activities associated with this compound, focusing on its interactions with serotonin receptors and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₆N₂O₅, with a molecular weight of 280.3 g/mol. The compound features an indole ring structure with a hydroxyl group at the 5-position and a 2-methylaminoethyl side chain, which contributes to its biological activity. Its light sensitivity and reactivity are notable, particularly regarding hydrogen bonding and interactions with electrophiles due to the hydroxyl group.

Interaction with Serotonin Receptors

Research indicates that this compound exhibits significant biological activity primarily through its interaction with serotonin receptors. These receptors play critical roles in various physiological processes, including mood regulation, cognition, and gastrointestinal function. Preliminary studies suggest that the compound may act as both an agonist and antagonist depending on the specific serotonin receptor subtype involved.

- Serotonin Receptor Agonism : The compound's structural similarity to serotonin allows it to bind effectively to serotonin receptors, potentially enhancing serotonergic signaling. This property could have implications for treating mood disorders such as depression and anxiety .

- Antagonistic Effects : In certain contexts, this compound may inhibit serotonin receptor activity, which could be beneficial in conditions characterized by excessive serotonergic activity, such as certain types of migraines or serotonin syndrome.

The precise mechanism of action for this compound remains under investigation. However, its interactions with various serotonin receptor subtypes suggest a complex pharmacological profile that warrants further exploration through targeted studies. Understanding these mechanisms is crucial for developing potential therapeutic applications .

Potential Applications

Due to its interaction with serotonin receptors, this compound holds promise in several areas:

- Neuropharmacology : As a research tool in neuroscience, it can help elucidate the role of serotonin in neurological disorders.

- Mood Regulation : Its potential effects on mood regulation make it a candidate for further studies in treating depression and anxiety disorders.

- Analytical Chemistry : The compound serves as a reference material for analytical methods involving serotonergic compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their effects on serotonin signaling:

Eigenschaften

IUPAC Name |

3-[2-(methylamino)ethyl]-1H-indol-5-ol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.C2H2O4/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11;3-1(4)2(5)6/h2-3,6-7,12-14H,4-5H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOZWAJOUTVNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293695 | |

| Record name | 3-(2-Methylaminoethyl)indol-5-ol oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500419 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15558-50-6, 1975-81-1 | |

| Record name | 1H-Indol-5-ol, 3-[2-(methylamino)ethyl]-, ethanedioate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15558-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indol-5-ol, 3-[2-(methylamino)ethyl]-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1975-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methylaminoethyl)indol-5-ol oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015558506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC 91541 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001975811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC91541 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Methylaminoethyl)indol-5-ol oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methylaminoethyl)indol-5-ol oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1975-81-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.